Chloromethyl octanoate Chloromethyl octanoate
Brand Name: Vulcanchem
CAS No.: 61413-70-5
VCID: VC3831368
InChI: InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3
SMILES: CCCCCCCC(=O)OCCl
Molecular Formula: C9H17ClO2
Molecular Weight: 192.68 g/mol

Chloromethyl octanoate

CAS No.: 61413-70-5

Cat. No.: VC3831368

Molecular Formula: C9H17ClO2

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl octanoate - 61413-70-5

Specification

CAS No. 61413-70-5
Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
IUPAC Name chloromethyl octanoate
Standard InChI InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3
Standard InChI Key JRCUJOMLYAQHDP-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OCCl
Canonical SMILES CCCCCCCC(=O)OCCl

Introduction

Molecular and Structural Characteristics

Chloromethyl octanoate is characterized by a linear octanoate chain (CH₃(CH₂)₆COO−) esterified to a chloromethyl group (−CH₂Cl). Key structural and molecular data include:

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₇ClO₂
Molecular Weight192.68 g/mol
SMILESCCCCCCCC(=O)OCCl
InChI KeyJRCUJOMLYAQHDP-UHFFFAOYSA-N
Boiling Point556.03 K (predicted)
DensityN/A

The compound’s 2D and 3D structures have been validated via NMR and mass spectrometry. For instance, the NIST WebBook reports a molecular weight of 192.683 and provides electron ionization mass spectra, showing prominent peaks at m/z 192 (molecular ion) and fragment ions indicative of the chloromethyl group .

Synthesis Methods

Chloromethyl octanoate is synthesized through esterification and chlorination reactions. Two primary methodologies are documented:

Catalytic Chloromethylation

A patent (US3641119A) describes the reaction of carboxylic acid chlorides with formaldehyde or paraformaldehyde in the presence of FeCl₃ or SnCl₄ catalysts . For octanoyl chloride, this yields chloromethyl octanoate with high efficiency:
CH₃(CH₂)₆COCl+HCHOFeCl3CH₃(CH₂)₆COOCH₂Cl\text{CH₃(CH₂)₆COCl} + \text{HCHO} \xrightarrow{\text{FeCl}_3} \text{CH₃(CH₂)₆COOCH₂Cl}
This method avoids polymer formation, a common issue with zinc chloride catalysts .

In Situ HCl Generation

Another approach (US3972947A) involves methylal (CH₃OCH₂OCH₃) reacting with acid chlorides in the presence of trace HCl or methanol, generating chloromethyl methyl ether intermediates . While optimized for shorter-chain esters, this method is adaptable to octanoate derivatives.

Spectral and Physicochemical Properties

Mass Spectrometry

The NIST Mass Spectrometry Data Center reports a base peak at m/z 43 (C₂H₃O⁺) and significant fragments at m/z 57 (C₃H₅O⁺) and m/z 71 (C₄H₇O⁺), consistent with octanoate chain cleavage .

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data (PubChemLite) highlights CCS values for adducts:

Table 2: CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺193.09898141.6
[M+Na]⁺215.08092152.1
[M-H]⁻191.08442140.7

NMR and IR Data

Comparative studies of monochloroesters reveal that the chloromethyl group induces a deshielding effect on adjacent carbons. For example, ¹³C NMR spectra show a carbonyl carbon shift to ~170 ppm, while the chloromethyl carbon resonates at ~45 ppm . IR spectra exhibit C=O stretching at 1740 cm⁻¹ and C-Cl stretching at 750 cm⁻¹ .

Applications in Research and Industry

Organic Synthesis

Chloromethyl octanoate serves as an intermediate in pharmaceuticals, such as prodrugs requiring esterase-activated release. Its reactivity enables nucleophilic substitutions, forming ethers or amines for polymerizable monomers .

Lipid Metabolism Studies

In hepatocyte models, octanoate derivatives are used to study mitochondrial β-oxidation. Chloromethyl octanoate’s incorporation into lipids has been tracked via ¹³C labeling, revealing its role in steatosis and oxidative stress pathways .

Industrial Uses

The compound is a precursor in coatings and adhesives, leveraging its ester and halogen functionalities for cross-linking reactions. Patents highlight its utility in synthesizing quaternary ammonium salts for antistatic agents .

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